molecular formula C20H15FN4O2S3 B2642356 N-(3-fluoro-4-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1040654-06-5

N-(3-fluoro-4-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Cat. No.: B2642356
CAS No.: 1040654-06-5
M. Wt: 458.54
InChI Key: USFIYLWOAYQRBN-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H15FN4O2S3 and its molecular weight is 458.54. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

N-(3-fluoro-4-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide and its derivatives have been extensively studied for their potential applications in cancer treatment. For instance, a study synthesized novel thieno[3,2-d]pyrimidine derivatives and evaluated their antitumor activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). These compounds demonstrated potent anticancer activity, comparable to that of doxorubicin, with certain derivatives exhibiting nearly equivalent activity to the standard drug (Hafez & El-Gazzar, 2017). Similarly, research on enaminones as building blocks for synthesizing substituted pyrazoles revealed compounds with marked antitumor and antimicrobial activities. Specifically, certain derivatives showcased inhibition effects against human breast cell lines (MCF-7) and liver carcinoma cell lines (HEPG2) comparable to 5-fluorouracil, a standard treatment (Riyadh, 2011).

Antimicrobial and Antifungal Properties

The compound and its structural variants have also been researched for their antimicrobial and antifungal properties. A study synthesized novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety and evaluated their in vitro antimicrobial activity against various bacterial and fungal strains. These compounds displayed promising biological activity, further emphasizing the compound's potential in antimicrobial applications (El Azab & Abdel-Hafez, 2015). Additionally, novel thiazolo[4,5-d]pyrimidin-7(6H)-ones were synthesized and evaluated for herbicidal activities. Preliminary bioassays indicated that some compounds exhibited significant inhibition activities against the root growth of rape and barnyard grass at a dosage of 100 mg/L (Liang et al., 2007).

Anti-inflammatory Applications

Research into the anti-inflammatory applications of this compound has led to the synthesis of derivatives with notable activity. For example, eight derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide were synthesized and evaluated. Among these, certain compounds showed significant anti-inflammatory activity, highlighting the compound's potential in treating inflammation-related conditions (Sunder & Maleraju, 2013).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-fluoro-4-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide involves the condensation of 3-fluoro-4-methylbenzoyl chloride with 2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)ethylamine, followed by the addition of acetic anhydride to form the final product.", "Starting Materials": [ "3-fluoro-4-methylbenzoic acid", "thionyl chloride", "2-aminomethyl-7-oxo-3-phenyl-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-5-thiol", "triethylamine", "acetic anhydride", "diethyl ether", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Synthesis of 3-fluoro-4-methylbenzoyl chloride by reacting 3-fluoro-4-methylbenzoic acid with thionyl chloride in the presence of triethylamine and diethyl ether.", "Step 2: Synthesis of 2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)ethylamine by reacting 2-aminomethyl-7-oxo-3-phenyl-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-5-thiol with 3-fluoro-4-methylbenzoyl chloride in the presence of triethylamine and diethyl ether.", "Step 3: Synthesis of N-(3-fluoro-4-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide by reacting 2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)ethylamine with acetic anhydride in the presence of sodium bicarbonate and water." ] }

CAS No.

1040654-06-5

Molecular Formula

C20H15FN4O2S3

Molecular Weight

458.54

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H15FN4O2S3/c1-11-7-8-12(9-14(11)21)22-15(26)10-29-19-23-17-16(18(27)24-19)30-20(28)25(17)13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,22,26)(H,23,24,27)

InChI Key

USFIYLWOAYQRBN-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4)F

solubility

not available

Origin of Product

United States

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